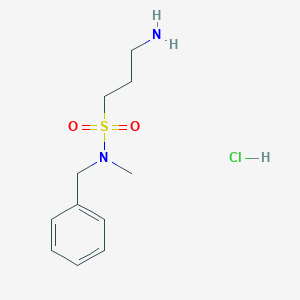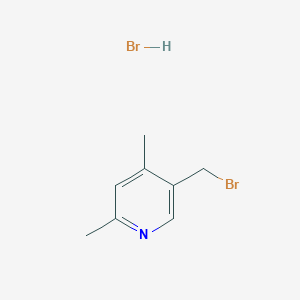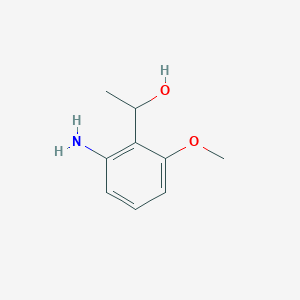
1-(2-Amino-6-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methoxy group, and an ethan-1-ol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with a catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Amino-6-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethan-1-ol: This compound has a similar structure but differs in the position of the amino group.
1-(2-Methoxyphenyl)ethan-1-ol: Lacks the amino group, which significantly alters its chemical properties and biological activities.
Uniqueness: 1-(2-Amino-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(2-amino-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,10H2,1-2H3 |
InChI Key |
JRQYAIPMCYRWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
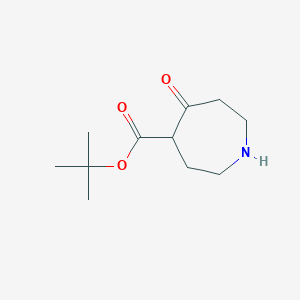
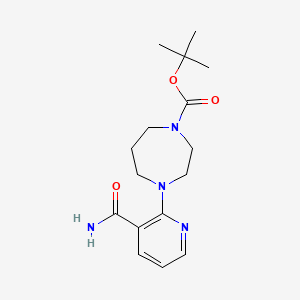


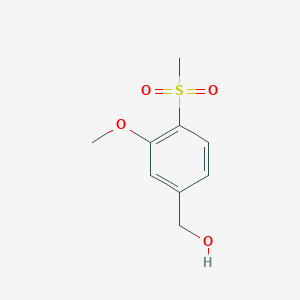

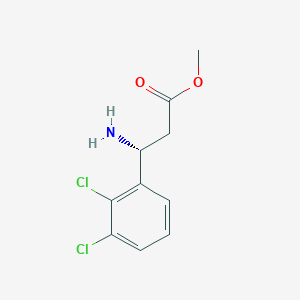
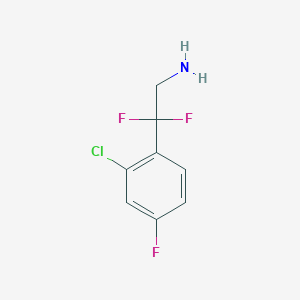

![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
